3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Description

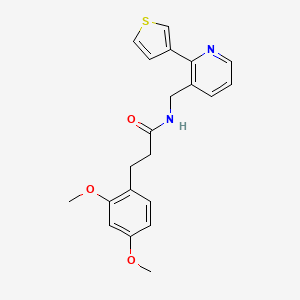

3-(2,4-Dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone. Its structure features a 2,4-dimethoxyphenyl group attached to the carbonyl carbon and a pyridin-3-ylmethyl moiety substituted with a thiophen-3-yl ring at the 2-position of the pyridine (Fig. 1). The methoxy groups on the phenyl ring enhance solubility and modulate electronic properties, while the thiophene-pyridine hybrid moiety may contribute to aromatic stacking interactions in biological targets.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-25-18-7-5-15(19(12-18)26-2)6-8-20(24)23-13-16-4-3-10-22-21(16)17-9-11-27-14-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRDFKGLHZXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethoxyphenyl and thiophenyl-pyridinyl groups, which are then coupled through various organic reactions.

-

Step 1: Preparation of 2,4-Dimethoxyphenyl Group

Reagents: 2,4-dimethoxybenzaldehyde, Grignard reagent

Conditions: Anhydrous conditions, inert atmosphere

Reaction: Formation of 2,4-dimethoxyphenylmagnesium bromide

-

Step 2: Preparation of Thiophenyl-Pyridinyl Group

Reagents: 3-thiophenylpyridine, halogenating agent

Conditions: Elevated temperature, inert atmosphere

Reaction: Halogenation followed by nucleophilic substitution

-

Step 3: Coupling Reaction

Reagents: 2,4-dimethoxyphenylmagnesium bromide, 3-thiophenylpyridine derivative

Conditions: Catalytic amount of palladium, base

Reaction: Cross-coupling to form the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium

Products: Oxidized derivatives with altered functional groups

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous conditions

Products: Reduced derivatives with modified functional groups

-

Substitution:

Reagents: Halogenating agents, nucleophiles

Products: Substituted derivatives with new functional groups

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Halogenating Agents: Bromine, chlorine

Nucleophiles: Ammonia, amines

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

-

Chemistry:

- Used as a building block in organic synthesis

- Studied for its reactivity and stability under various conditions

-

Biology:

- Investigated for its potential biological activity

- Used in the development of bioactive molecules

-

Medicine:

- Explored for its potential therapeutic properties

- Studied as a lead compound in drug discovery

-

Industry:

- Utilized in the synthesis of advanced materials

- Applied in the development of novel catalysts

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous propanamide derivatives, focusing on substituent effects, synthetic yields, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The 2,4-dimethoxyphenyl group in the target compound contrasts with chlorophenyl () or methylsulfonamido-phenyl () moieties in analogs. The thiophen-3-yl substituent on the pyridine ring is unique among the compared compounds. Thiophene’s aromaticity and smaller size may enhance CNS penetration compared to bulkier groups like cyclopentylmethoxy () or hexyloxy () .

Synthetic Accessibility :

- Yields for TRPV1-targeted analogs range from 44% to 85% (), suggesting that the target compound’s synthesis could require optimization due to its thiophene-pyridine hybrid structure.

Pharmacological Implications :

- TRPV1 antagonists () often include trifluoromethyl and sulfonamide groups for potency, which the target compound lacks. However, its dimethoxyphenyl group may compensate by providing metabolic stability .

- The pyridin-3-ylmethyl-thiophene motif shares similarities with dopamine D3 ligands (), hinting at possible cross-reactivity with neurotransmitter receptors .

Research Findings from Analogous Compounds

- TRPV1 Antagonists: Compounds with trifluoromethylpyridine cores (e.g., 42, 45) show nanomolar potency, but their high lipophilicity (logP > 4) limits bioavailability. The target compound’s dimethoxy groups may lower logP, improving solubility .

- D3 Receptor Ligands: highlights the importance of thiophene and pyridine motifs in D3 selectivity.

Biological Activity

3-(2,4-Dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₃N₃O₃S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amide group allows for hydrogen bonding, while the thiophene and pyridine rings contribute to π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors involved in various biological processes, including inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, research has shown that derivatives containing thiophene and pyridine rings can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may possess similar properties.

Case Studies

- Anticancer Activity : A study conducted on a series of substituted propanamides revealed that derivatives with methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values for these compounds ranged from 10 to 25 µM, indicating promising potential for further development in cancer therapeutics.

- Antimicrobial Testing : In vitro evaluations against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antimicrobial efficacy.

- Anti-inflammatory Activity : In a murine model of inflammation, compounds structurally related to this compound reduced paw edema by approximately 50% when administered at doses of 10 mg/kg.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.